Sophoraisoflavone A

Vue d'ensemble

Description

Sophoraisoflavone A is a potential MRP inhibitor . It is also an inhibitor of germ tube growth in the AM fungus Gigaspora margarita . It has shown inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro .

Molecular Structure Analysis

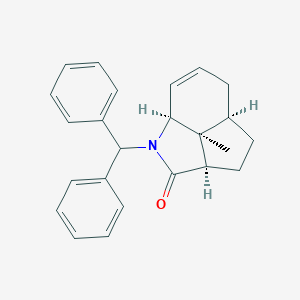

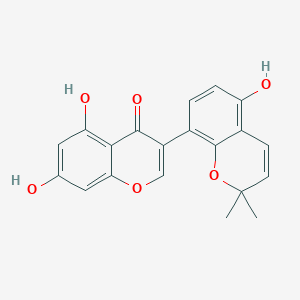

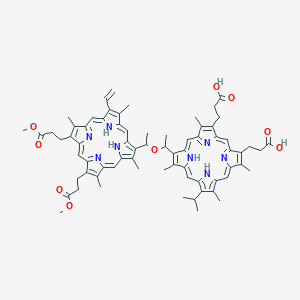

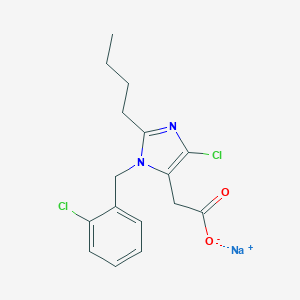

Sophoraisoflavone A has a molecular formula of C20H16O6 . Its average mass is 352.337 Da and its monoisotopic mass is 352.094696 Da . The molecule has a density of 1.4±0.1 g/cm3 .

Physical And Chemical Properties Analysis

Sophoraisoflavone A has a boiling point of 611.2±55.0 °C at 760 mmHg . It has a molar refractivity of 92.6±0.3 cm3 . The molecule has a polar surface area of 96 Å2 and a molar volume of 244.1±3.0 cm3 .

Applications De Recherche Scientifique

Inhibition of Protein Oxidative Modification

Sophoraisoflavone A has been shown to have inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro . This suggests that it could potentially be used in the treatment of diseases related to protein oxidation.

Antioxidant Activity

The compound has demonstrated strong antioxidant activity . Antioxidants are crucial for health as they neutralize harmful free radicals in the body, which can prevent a variety of diseases.

Neuroprotective Effects

Given its inhibitory effects on protein oxidative modification in the brain, Sophoraisoflavone A may have neuroprotective properties . This could make it a potential candidate for the treatment of neurodegenerative diseases.

Anti-inflammatory Properties

Sophoraisoflavone A has been used as an anti-inflammatory drug in China . Anti-inflammatory drugs are used to reduce inflammation and can be used in the treatment of conditions like arthritis.

Potential Treatment for Wilson’s Disease

The compound’s ability to inhibit copper-induced generation of oxygen free-radical species suggests it could be used in the treatment of Wilson’s disease , a rare genetic disorder characterized by excess copper stored in various body tissues.

Research Tool in Biochemical Studies

Due to its various biological activities, Sophoraisoflavone A can be used as a research tool in biochemical studies . For example, it can be used to study the mechanisms of protein oxidation and the role of antioxidants in health and disease.

Safety and Hazards

Mécanisme D'action

Sophoraisoflavone A is a natural product that can be isolated from Glycyrrhiza inflate . It has been shown to have significant biological activity, particularly in relation to its interaction with certain proteins and its role in oxidative stress .

Target of Action

Sophoraisoflavone A is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, and the insulin signaling pathway.

Mode of Action

Sophoraisoflavone A interacts with its target, PTP1B, by binding to the enzyme and inhibiting its activity . This inhibition can affect the downstream signaling pathways that the enzyme is involved in, leading to changes in cellular function.

Biochemical Pathways

The inhibition of PTP1B by Sophoraisoflavone A can affect several biochemical pathways. For instance, PTP1B plays a role in the insulin signaling pathway, so its inhibition could potentially impact glucose metabolism. Additionally, Sophoraisoflavone A has been shown to have inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro .

Result of Action

The inhibition of PTP1B by Sophoraisoflavone A can lead to changes in cellular function. For example, it may impact glucose metabolism by affecting the insulin signaling pathway. Additionally, its inhibitory effects on copper-induced protein oxidative modification suggest that it may have a role in protecting against oxidative stress .

Propriétés

IUPAC Name |

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-20(2)6-5-12-14(22)4-3-11(19(12)26-20)13-9-25-16-8-10(21)7-15(23)17(16)18(13)24/h3-9,21-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDRQWKYWXHAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sophoraisoflavone A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Sophoraisoflavone A?

A1: Research suggests that Sophoraisoflavone A possesses several notable biological activities:

- Antioxidant Activity: Studies show that Sophoraisoflavone A exhibits strong antioxidant properties, effectively inhibiting lipid peroxidation induced by superoxide radicals. This activity is comparable to the effects of superoxide dismutase. [, , ]

- Anti-inflammatory Activity: Sophoraisoflavone A demonstrates anti-inflammatory effects by suppressing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. []

- MRP-like Activity Inhibition: Sophoraisoflavone A inhibits MRP-mediated efflux of 2',7'-bis-(carboxypropyl)-5(6)-carboxyfluorescein (BCPCF) from human erythrocytes. Its inhibitory potency (IC50 of 15-25 μM) is comparable to indomethacin and significantly greater than probenecid. []

Q2: Has the structure-activity relationship (SAR) of Sophoraisoflavone A been investigated?

A2: While detailed SAR studies specifically focusing on Sophoraisoflavone A are limited in the provided literature, some insights can be gleaned from comparative studies with other isoflavones:

- A study investigating the inhibitory effects of licoisoflavones A and B (structurally similar to Sophoraisoflavone A) on copper-ion-induced protein oxidative modification suggests that the presence and position of hydroxyl groups on the isoflavone skeleton might play a crucial role in their antioxidant activity. []

- Research on the MRP-like activity inhibition of various isoflavones, including Sophoraisoflavone A, hints at the importance of specific structural features (e.g., hydroxyl groups, prenyl groups) for interacting with the MRP transporter. []

Q3: What analytical techniques have been employed to identify and quantify Sophoraisoflavone A?

A3: Several analytical methods have been utilized in the research:

- Isolation & Purification: Techniques like column chromatography using materials such as Diaion HP-20, Sephadex LH-20, and Toyopearl HW-40, alongside preparative HPLC, have been used to isolate Sophoraisoflavone A. [, ]

- Structure Elucidation: Sophoraisoflavone A's structure was confirmed through spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. []

- Quantification: The concentration and purity of Sophoraisoflavone A in plant extracts and formulations are typically determined using high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)